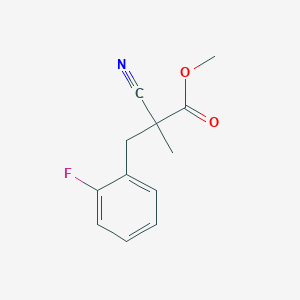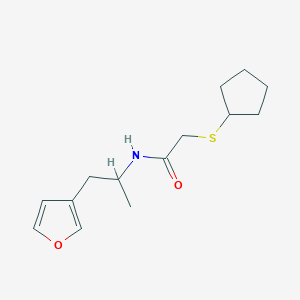
4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, the preparation of N-(2-phenoxyphenyl)benzamide can be achieved by reacting 2-aminophenol with benzoyl chloride . Subsequently, the introduction of a dimethylsulfamoyl group yields the final product .
Molecular Structure Analysis
The molecular formula of this compound is C17H20N2O4S . It exhibits a complex three-dimensional arrangement of atoms, which contributes to its diverse properties .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations, including amidation, substitution, and cyclization reactions. These reactions are essential for its potential applications .
Physical And Chemical Properties Analysis
科学的研究の応用
Anticonvulsant Activity
Research comparing the anticonvulsant and toxic properties of various benzamide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, has shown potent anticonvulsant activity in animal models. These compounds, evaluated in mice and rats, have been found effective in maximal electroshock seizure (MES) models, indicating their potential for further exploration in epilepsy treatment (Clark Cr, 1988) Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats.
Biological Evaluation and Medicinal Chemistry
The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds to possess potential biological applications. Screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, these benzamide derivatives have shown promising results, indicating their importance in medicinal chemistry (A. Saeed et al., 2015) Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.
Polymer Science Applications
The synthesis of polyamides and poly(amide-imide)s derived from aromatic diamines indicates the versatility of benzamide derivatives in polymer science. These compounds, when reacted with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, result in polymers with high thermal stability and amorphous properties, suitable for various industrial applications (A. Saxena et al., 2003) Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.
Organic Synthesis
In organic synthesis, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the chemical versatility of benzamide derivatives. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, showcasing the utility of benzamide derivatives in synthesizing biologically active molecules (Tarjeet Singh et al., 2017) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWZOLYDHZSYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2738709.png)

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)
![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)

